molecular formula C30H50O B593571 Filicenol B CAS No. 145103-37-3

Filicenol B

Cat. No.: B593571
CAS No.: 145103-37-3
M. Wt: 426.729
InChI Key: BBMOJJIXVZRNCE-PVJFAIIUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Filicenol B can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves multiple steps, including cyclization, oxidation, and reduction reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the whole plant of Adiantum lunulatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Common solvents used in the extraction process include chloroform, dichloromethane, ethyl acetate, and acetone .

Chemical Reactions Analysis

Types of Reactions

Filicenol B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Filicenol B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Filicenol B involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The molecular targets and pathways involved in its antibacterial activity include the inhibition of key enzymes and proteins essential for bacterial survival .

Comparison with Similar Compounds

Filicenol B is structurally similar to other triterpenoids such as:

This compound is unique due to its specific structural configuration and the presence of multiple functional groups that contribute to its biological activities. Its uniqueness lies in its potent antibacterial activity and potential therapeutic applications .

Properties

IUPAC Name

[(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMOJJIXVZRNCE-PVJFAIIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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